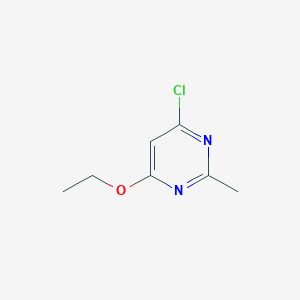

4-Chlor-6-ethoxy-2-methylpyrimidin

Übersicht

Beschreibung

4-Chloro-6-ethoxy-2-methylpyrimidine is a chemical compound with the molecular weight of 172.61 . It is a liquid at room temperature . This compound is used in organic synthesis .

Synthesis Analysis

The synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-ethoxy-2-methylpyrimidine . The InChI code is 1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis

4-Chloro-6-ethoxy-2-methylpyrimidine is a liquid at room temperature . It has a molecular weight of 172.61 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Chlor-6-ethoxy-2-methylpyrimidin: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht weitere Funktionalisierung, was es zu einem wertvollen Baustein für die Herstellung komplexerer Moleküle macht. Zum Beispiel kann es nucleophile aromatische Substitutionsreaktionen eingehen, um verschiedene Seitenketten einzuführen, was seine Nützlichkeit bei der Synthese verschiedener organischer Verbindungen erhöht .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung zur Synthese von Arzneimitteln mit potenziellen entzündungshemmenden, antimikrobiellen, anti-HIV, antimalaria und antitumorigenen Eigenschaften verwendet. Sein Pyrimidinkern ist ein entscheidendes Element in vielen Medikamenten und spiegelt seine Bedeutung in Nukleinsäuren wider .

Entwicklung von Agrochemikalien

Die Eigenschaften der Chemikalie werden bei der Entwicklung von Agrochemikalien untersucht. Ihre Fähigkeit, als Gerüst für weitere chemische Modifikationen zu dienen, macht sie zu einem Kandidaten für die Herstellung neuer Pestizide und Herbizide, was zu effizienteren und gezielteren landwirtschaftlichen Praktiken beiträgt .

Farbstoffherstellung

Die Derivate dieser Verbindung können in der Farbstoffherstellung Anwendung finden. Durch die Anlagerung verschiedener funktioneller Gruppen können Forscher neue Farbstoffe mit spezifischen Absorptionseigenschaften entwickeln, die für Textilien und industrielle Färbeprozesse nützlich sind .

Umweltwissenschaften

Schließlich könnten Forscher in den Umweltwissenschaften diese Verbindung verwenden, um Chemikalien zu synthetisieren, die bei der Erkennung oder Entfernung von Schadstoffen helfen. Seine modifizierten Derivate könnten an bestimmte Verunreinigungen binden, was die Umweltüberwachung und -sanierung unterstützt.

Jede der genannten Anwendungen nutzt die einzigartige chemische Struktur von This compound und sein Potenzial für weitere Modifikationen, was die Vielseitigkeit der Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen zeigt. Die bereitgestellten Informationen basieren auf dem aktuellen wissenschaftlichen Kenntnisstand und den potenziellen Verwendungen, die aus den chemischen Eigenschaften der Verbindung abgeleitet werden .

Safety and Hazards

Wirkmechanismus

are well known owing to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine, which illustrates their importance . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumour agents .

The compound “4-Chloro-6-ethoxy-2-methylpyrimidine” is a multifunctionalised pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-(methylthio)pyrimidine, which reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Biochemische Analyse

Biochemical Properties

4-Chloro-6-ethoxy-2-methylpyrimidine plays a role in biochemical reactions as a multifunctional scaffold. It can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules . This compound interacts with various enzymes and proteins, particularly those involved in nucleic acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Cellular Effects

The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key enzymes in these pathways, 4-Chloro-6-ethoxy-2-methylpyrimidine can affect gene expression and cellular metabolism . In certain cell types, it has been shown to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 4-Chloro-6-ethoxy-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes . Additionally, 4-Chloro-6-ethoxy-2-methylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylpyrimidine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Chloro-6-ethoxy-2-methylpyrimidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level must be reached before noticeable biological effects occur .

Metabolic Pathways

4-Chloro-6-ethoxy-2-methylpyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-ethoxy-2-methylpyrimidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for different cellular components .

Subcellular Localization

The subcellular localization of 4-Chloro-6-ethoxy-2-methylpyrimidine is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function within the cell, contributing to its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-chloro-6-ethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZMZFAKWMXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

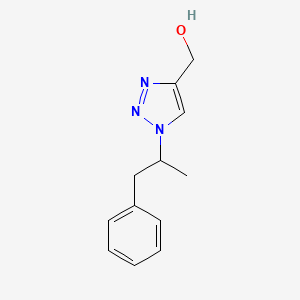

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)